N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
CAS No.: 1260905-93-8
Cat. No.: VC6359241
Molecular Formula: C18H19ClN4O2
Molecular Weight: 358.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260905-93-8 |
|---|---|
| Molecular Formula | C18H19ClN4O2 |
| Molecular Weight | 358.83 |
| IUPAC Name | N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H19ClN4O2/c1-2-3-9-20-16(24)12-23-10-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)11-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,24) |
| Standard InChI Key | FYDZTJFDNIZRPJ-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group.
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A pyrrole ring linked to the oxadiazole via a carbon-carbon bond.
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An N-butylacetamide side chain attached to the pyrrole nitrogen.
The IUPAC name, N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide, reflects this arrangement. The chlorine atom at the meta position of the phenyl ring may influence electronic properties and bioactivity by modulating lipophilicity and steric interactions.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.83 g/mol |
| SMILES | CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
| InChIKey | FYDZTJFDNIZRPJ-UHFFFAOYSA-N |
Solubility data remain unspecified, but analogous acetamides typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis involves multi-step reactions (Figure 1):
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Oxadiazole Ring Formation: Condensation of a hydrazine derivative (e.g., 3-chlorophenylhydrazine) with a carboxylic acid ester under dehydrating conditions.
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Pyrrole Functionalization: Introduction of the pyrrole moiety via Paal-Knorr synthesis or transition metal-catalyzed coupling.
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Acetamide Side-Chain Addition: Alkylation of the pyrrole nitrogen with N-butyl bromoacetamide in the presence of a base.
Optimization Challenges
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Oxadiazole Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.
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Regioselectivity: Ensuring proper substitution patterns on the pyrrole and oxadiazole rings requires precise stoichiometry and temperature control.
| Biological Target | Analogous Compound | IC₅₀/EC₅₀ |
|---|---|---|
| Staphylococcus aureus | 3-Phenyl-1,2,4-oxadiazole | 12.5 µM |
| HT-29 Cancer Cells | Pyrrole-acetamide derivatives | 8.7 µM |
These values highlight the need for targeted assays to quantify this compound’s potency.
Analytical Characterization
Spectroscopic Methods
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¹H/¹³C NMR: Confirms proton environments and carbon skeleton. Key signals include:
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Pyrrole C-H protons at δ 6.2–6.8 ppm.
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Oxadiazole ring carbons at δ 160–170 ppm.
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LC-MS: Validates molecular weight (m/z 358.83) and purity (>95%).
Applications and Future Directions
Drug Development
The compound’s modular structure allows derivatization for:
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Kinase Inhibitors: Targeting EGFR or VEGFR2.
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Antiparasitic Agents: Leveraging the chlorophenyl group’s hydrophobic interactions.
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